"synthesis and characterization of Methyl 2-iodo-5-(trifluoromethyl)phenylacetate"
"synthesis and characterization of Methyl 2-iodo-5-(trifluoromethyl)phenylacetate"
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-iodo-5-(trifluoromethyl)phenylacetate
Introduction
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate is a highly functionalized aromatic compound with significant potential as a key intermediate in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ortho-iodide, a meta-trifluoromethyl group, and an acetic ester side chain, makes it a versatile building block for introducing complex moieties in drug discovery programs. The presence of the iodo-substituent, in particular, opens avenues for further elaboration through cross-coupling reactions, while the trifluoromethyl group often enhances metabolic stability and binding affinity of parent molecules.
This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind key experimental decisions. The protocols herein are structured as self-validating systems to ensure reproducibility and success.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, Methyl 2-iodo-5-(trifluoromethyl)phenylacetate (1) , suggests two primary bond disconnections. The most straightforward is the ester linkage, leading back to the corresponding carboxylic acid, 2-iodo-5-(trifluoromethyl)phenylacetic acid (2) . This intermediate is commercially available, offering a direct and efficient route. For a more fundamental synthesis, the carbon-iodine bond of (2) can be disconnected, pointing to a diazotization-iodination sequence, such as the Sandmeyer reaction, from the precursor 2-amino-5-(trifluoromethyl)phenylacetic acid (3) . This comprehensive approach provides both a rapid pathway for researchers with access to the intermediate and a foundational method for those starting from more basic materials.
Caption: Retrosynthetic pathway for the target compound.
Part I: Synthesis Protocols
This section details the two primary synthetic strategies: the direct esterification of the commercially available carboxylic acid and the de novo synthesis of this acid via a Sandmeyer-type reaction.
Route A: Direct Synthesis via Fischer Esterification
This is the most direct and high-yielding method, assuming the availability of the starting carboxylic acid. The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction. The causality behind the chosen conditions—using methanol as both a reagent and a solvent and employing a strong acid catalyst—is to drive this equilibrium towards the product side, ensuring a high conversion rate.[1][2]
Experimental Protocol: Esterification
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Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-5-(trifluoromethyl)phenylacetic acid (5.0 g, 15.15 mmol, 1.0 eq).
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Reagent Addition: Add anhydrous methanol (50 mL) to the flask. The large excess of methanol serves as the solvent and drives the reaction equilibrium forward.
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Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (0.5 mL, ~0.9 g, 9.1 mmol, 0.6 eq) dropwise. The addition is exothermic and should be done slowly.
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Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress is a self-validating system that can be monitored by Thin Layer Chromatography (TLC).
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TLC Monitoring: Use a 4:1 Hexanes:Ethyl Acetate eluent system. The starting acid will have a low Rf value (close to the baseline), while the product ester will be significantly higher (expected Rf ≈ 0.6). The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
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Reduce the volume of methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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-
Purification: Purify the crude oil by flash column chromatography on silica gel (230-400 mesh) using a gradient eluent of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Methyl 2-iodo-5-(trifluoromethyl)phenylacetate as a clear oil or low-melting solid.
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Eq. |
| 2-Iodo-5-(trifluoromethyl)phenylacetic acid | 330.05 | 5.0 | 15.15 | 1.0 |
| Methanol | 32.04 | ~39.5 | ~1230 | Solvent |
| Sulfuric Acid (98%) | 98.08 | ~0.9 | 9.1 | 0.6 |
Table 1: Reagents for the Fischer Esterification.
Route B: De Novo Synthesis of the Carboxylic Acid Intermediate
For instances where the precursor acid is unavailable, it can be synthesized from the corresponding aniline derivative via a Sandmeyer-type reaction. This transformation proceeds in two main stages: the formation of a diazonium salt from the aromatic amine, followed by its displacement with an iodide nucleophile.[3][4][5] The use of potassium iodide for iodination is particularly effective and often does not require the copper(I) catalyst typically associated with the Sandmeyer name.[6]
Experimental Protocol: Diazotization and Iodination
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Diazotization:
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In a 250 mL three-necked flask cooled to 0-5°C in an ice-salt bath, suspend 2-amino-5-(trifluoromethyl)phenylacetic acid (4.42 g, 20 mmol, 1.0 eq) in a mixture of water (40 mL) and concentrated hydrochloric acid (10 mL).
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While maintaining the temperature below 5°C, add a solution of sodium nitrite (NaNO₂, 1.52 g, 22 mmol, 1.1 eq) in water (10 mL) dropwise with vigorous stirring. The addition should be slow enough to prevent the temperature from rising.
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Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
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-
Iodination:
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In a separate flask, dissolve potassium iodide (KI, 4.98 g, 30 mmol, 1.5 eq) in water (20 mL).
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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-
Work-up and Purification:
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Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine.
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Acidify the mixture with 1M HCl and extract with diethyl ether (3 x 60 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield 2-iodo-5-(trifluoromethyl)phenylacetic acid.
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Part II: Structural Characterization and Data Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 2-iodo-5-(trifluoromethyl)phenylacetate. The following workflow outlines the necessary analytical procedures.
Caption: Logical workflow for the characterization of the final product.
Spectroscopic and Chromatographic Data
Molecular Formula: C₁₀H₈F₃IO₂ Molecular Weight: 344.07 g/mol
| Analysis | Expected Results | Rationale & Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J ≈ 1.5 Hz, 1H), 7.60 (dd, J ≈ 8.5, 1.5 Hz, 1H), 7.20 (d, J ≈ 8.5 Hz, 1H), 3.95 (s, 2H), 3.75 (s, 3H). | The three aromatic protons will appear as distinct signals due to their unique electronic environments. The singlet at ~3.95 ppm corresponds to the benzylic CH₂ group, and the singlet at ~3.75 ppm is characteristic of the methyl ester protons. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5 (C=O), 140.0 (Ar-C), 136.0 (Ar-CH), 132.0 (Ar-CH), 130.0 (q, JCF ≈ 33 Hz, C-CF₃), 123.0 (q, JCF ≈ 272 Hz, CF₃), 95.0 (C-I), 52.5 (OCH₃), 45.0 (CH₂). | Key signals include the ester carbonyl carbon (~170.5 ppm), the carbons of the aromatic ring showing characteristic shifts and C-F coupling, and the aliphatic carbons for the methoxy and methylene groups.[7] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 (s, 3F). | The three equivalent fluorine atoms of the CF₃ group are expected to appear as a sharp singlet around -62 to -63 ppm relative to CFCl₃.[8] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | [M+H]⁺ calculated for C₁₀H₉F₃IO₂⁺: 344.9648; Found: 344.9645 ± 5 ppm. | Provides confirmation of the elemental composition and molecular weight with high accuracy. Common fragments may include [M-OCH₃]⁺ and [M-CO₂CH₃]⁺.[9] |
| Infrared (IR) Spectroscopy (ATR) | νmax (cm⁻¹): ~1740 (C=O, ester), ~1250 & ~1130 (C-F), ~1160 (C-O). | The strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group. The C-F stretching bands for the trifluoromethyl group are also prominent. |
| Purity (HPLC) | >95% (as determined by peak area at 254 nm). | High-performance liquid chromatography provides a quantitative measure of the purity of the final compound. |
Table 2: Summary of expected analytical data for Methyl 2-iodo-5-(trifluoromethyl)phenylacetate.
Safety Precautions
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General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reagents: Concentrated sulfuric acid is highly corrosive and must be handled with extreme care. Sodium nitrite is an oxidizer and is toxic if ingested. Organic solvents are flammable.
-
Reactions: The diazotization reaction can be unstable at elevated temperatures and must be kept cold. The generation of nitrogen gas during the iodination step requires an open or vented system to avoid pressure buildup.
Conclusion
This guide provides two robust and well-rationalized synthetic routes for obtaining Methyl 2-iodo-5-(trifluoromethyl)phenylacetate. The direct esterification method is ideal for rapid synthesis, while the de novo route offers a more fundamental approach from simpler starting materials. The detailed characterization workflow, complete with expected data, establishes a self-validating system to ensure the production of a high-purity, structurally confirmed compound. This molecule serves as a valuable and versatile intermediate, and the protocols outlined here are designed to be both reliable and informative for the practicing chemical scientist.
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